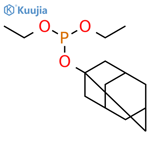

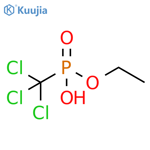

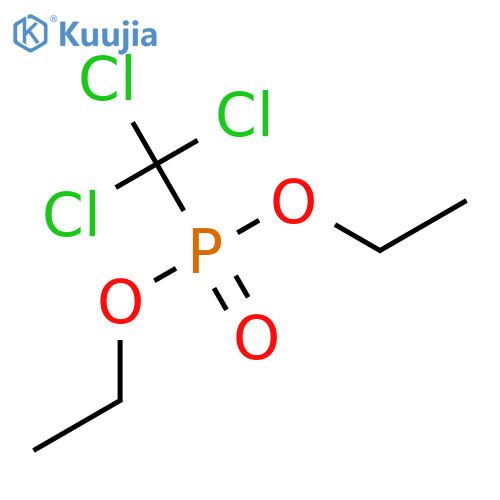

Cas no 866-23-9 (Diethyl (trichloromethyl)phosphonate)

Diethyl (trichloromethyl)phosphonate 化学的及び物理的性質

名前と識別子

-

- diethyl (trichloromethyl)phosphonate

- Diethyl Trichloromethylphosphonate

- 1-[ethoxy(trichloromethyl)phosphoryl]oxyethane

- diethyl 1,1,1-trichloromethylphosphonate

- diethyl trichloromethanephosphonate

- Methanephosphonic acid,trichloro-,diethyl ester

- Phosphonic acid,trichloromethyl-,diethyl ester

- Ro 3-0658

- trichloromethanephosphonic acid diethyl ester

- (Trichloromethyl)phosphonic Acid Diethyl Ester

- Diethyltrichloromethylphosphonate

- Phosphonic acid, trichloromethyl-, diethyl ester

- Phosphonic acid, (trichloromethyl)-, diethyl ester

- RVAQSYWDOSHWGP-UHFFFAOYSA-N

- Methanephosphonic acid, trichloro-, diethyl ester

- WLN: GXGGPO&O2&O2

- Diethyl P-(trichloromethyl)phosphonate (ACI)

- Phosphonic acid, (trichloromethyl)-, diethyl ester (6CI, 7CI, 8CI, 9CI)

- NSC 46567

- NSC-46567

- D4607

- EN300-7867510

- D90306

- DB-056945

- AS-64095

- SCHEMBL3131911

- NSC46567

- CS-0151420

- 4-03-00-00262 (Beilstein Handbook Reference)

- BRN 1210640

- AI3-18556

- SY048142

- AKOS015848630

- MFCD00013666

- trichloromethyl-phosphonic acid diethyl ester

- Diethyl (trichloromethyl)phosphonate, 97%

- Diethyl (trichloromethyl)phosphonate, purum, >=97.0% (GC)

- 866-23-9

- DTXSID50235688

- Diethyl (trichloromethyl)phosphonate

-

- MDL: MFCD00013666

- インチ: 1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3

- InChIKey: RVAQSYWDOSHWGP-UHFFFAOYSA-N

- ほほえんだ: O=P(C(Cl)(Cl)Cl)(OCC)OCC

- BRN: 1210640

計算された属性

- せいみつぶんしりょう: 253.94300

- どういたいしつりょう: 253.943

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 35.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.362 g/mL at 25 °C(lit.)

- ふってん: 135°C/20mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.463(lit.)

- PSA: 45.34000

- LogP: 3.58020

- ようかいせい: 未確定

Diethyl (trichloromethyl)phosphonate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:UN3278

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:9-21

- RTECS番号:TA0988000

-

危険物標識:

- セキュリティ用語:6.1

- ちょぞうじょうけん:0-10°C

- 危険レベル:6.1

- 包装グループ:III

- リスク用語:R36/37/38

- 包装等級:III

Diethyl (trichloromethyl)phosphonate 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Diethyl (trichloromethyl)phosphonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222060-1g |

Diethyltrichloromethylphosphonate |

866-23-9 | 97% | 1g |

¥37.00 | 2024-04-28 | |

| abcr | AB201799-10 g |

Diethyl trichloromethylphosphonate, 96%; . |

866-23-9 | 96% | 10 g |

€146.20 | 2023-07-20 | |

| TRC | D444815-500mg |

Diethyl (Trichloromethyl)phosphonate |

866-23-9 | 500mg |

$69.00 | 2023-05-18 | ||

| Ambeed | A668618-25g |

Diethyltrichloromethylphosphonate |

866-23-9 | 97% | 25g |

$83.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LK385-1g |

Diethyl (trichloromethyl)phosphonate |

866-23-9 | 96.0%(GC) | 1g |

¥271.0 | 2022-05-30 | |

| TRC | D444815-1g |

Diethyl (Trichloromethyl)phosphonate |

866-23-9 | 1g |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D865393-5g |

Diethyl (Trichloromethyl)phosphonate |

866-23-9 | ≥96% | 5g |

¥430.20 | 2022-01-10 | |

| Enamine | EN300-7867510-0.25g |

diethyl (trichloromethyl)phosphonate |

866-23-9 | 95.0% | 0.25g |

$19.0 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222060-100g |

Diethyltrichloromethylphosphonate |

866-23-9 | 97% | 100g |

¥1698.00 | 2024-04-28 | |

| Enamine | EN300-7867510-2.5g |

diethyl (trichloromethyl)phosphonate |

866-23-9 | 95.0% | 2.5g |

$20.0 | 2025-02-22 |

Diethyl (trichloromethyl)phosphonate 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

合成方法 5

合成方法 6

合成方法 7

合成方法 8

合成方法 9

Diethyl (trichloromethyl)phosphonate Raw materials

Diethyl (trichloromethyl)phosphonate Preparation Products

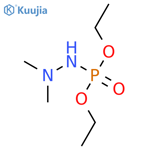

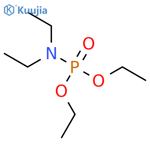

- Phosphoramidic acid,N,N-diethyl-, diethyl ester (3167-69-9)

- Phosphorohydrazidicacid, 2,2-dimethyl-, diethyl ester (10269-98-4)

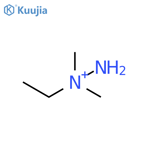

- N,N-Diethylaniline (91-66-7)

- 1-Ethyl-1,1-dimethylhydrazinium (44251-49-2)

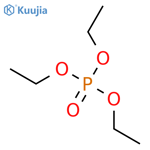

- Triethyl phosphate (78-40-0)

- Phosphonic acid, (trichloromethyl)-, monoethyl ester (9CI) (44864-94-0)

- Diethyl (trichloromethyl)phosphonate (866-23-9)

Diethyl (trichloromethyl)phosphonate 関連文献

-

1. The reactivity of organophosphorus compounds. Part XXII. Preparation of diethyl trichloromethylphosphonite and diethyl dichloromethylphosphonateR. E. Atkinson,J. I. G. Cadogan,J. Dyson J. Chem. Soc. C 1967 2542

-

2. 588. The reactivity of organophosphorus compounds. Part V. The reaction of trichloromethyl radicals with trialkyl phosphitesJ. I. G. Cadogan,W. R. Foster J. Chem. Soc. 1961 3071

-

3. 1104. The reactivity of organophosphorus compounds. Part XVII. A novel oxidation of some tervalent compounds: reduction of carbon tetrachloride to chloroform by trialkyl phosphitesA. J. Burn,J. I. G. Cadogan J. Chem. Soc. 1963 5788

-

4. 288. The reactivity of organophosphorus compounds. Part XV. Reactions of diaroyl peroxides with triethyl phosphiteA. J. Burn,J. I. G. Cadogan,P. J. Bunyan J. Chem. Soc. 1963 1527

-

Jeremy Robertson,Thomas G. Fowler Org. Biomol. Chem. 2006 4 4307

Diethyl (trichloromethyl)phosphonateに関する追加情報

Diethyl (trichloromethyl)phosphonate (866-23-9) に関する最新研究動向

Diethyl (trichloromethyl)phosphonate (CAS番号: 866-23-9) は、有機リン化合物の一種であり、特に農薬や医薬品中間体としての応用が注目されている。本化合物は、その特異な化学構造により、多様な反応性を示すことが知られており、近年では新規合成手法や生物活性に関する研究が活発に行われている。本稿では、この化合物に関する最新の研究成果を概説し、今後の研究方向性について考察する。

2023年に発表された研究では、Diethyl (trichloromethyl)phosphonateを出発物質として用いた新規ホスホン酸誘導体の合成が報告された。この研究では、温和な反応条件下で高い収率を得ることに成功しており、従来の合成法に比べて環境負荷が低いことが特徴である。特に、触媒として銅錯体を使用することで、選択的なホスホリル化反応が可能となり、医薬品候補化合物の効率的な合成への応用が期待されている。

別の研究グループは、Diethyl (trichloromethyl)phosphonateの抗菌活性について詳細な検討を行った。in vitro試験の結果、特定のグラム陰性菌に対して顕著な抗菌活性を示すことが明らかとなり、その作用機序として細菌の細胞膜透過性の変化が関与している可能性が示唆された。これらの知見は、新規抗菌剤開発におけるリード化合物としての可能性を示すものである。

また、最近の分子シミュレーション研究では、Diethyl (trichloromethyl)phosphonateが特定の酵素活性部位に強く結合することが予測されており、この結果は今後の創薬研究における重要な指針となる。特に、その電子求引性の高いトリクロロメチル基が、標的タンパク質との相互作用において重要な役割を果たすことが明らかとなった。

安全性に関する研究では、Diethyl (trichloromethyl)phosphonateの代謝経路がより詳細に解明されつつある。最新のin vivo試験データによると、肝臓における代謝が主であり、主要な代謝物としてジエチルホスホン酸が同定されている。これらの知見は、今後の毒性評価研究や規制科学の分野において重要な基礎データを提供するものである。

今後の研究方向として、Diethyl (trichloromethyl)phosphonateを基本骨格とする新規化合物ライブラリーの構築や、より選択的な生物活性の発現を目指した構造最適化が期待される。特に、計算化学的手法を活用した合理的な薬剤設計と組み合わせることで、より効率的な創薬研究が可能となるだろう。

総括すると、Diethyl (trichloromethyl)phosphonate (866-23-9) は、その多様な化学的特性と生物活性から、農薬や医薬品開発において重要な化合物であり続けている。最新の研究動向からは、環境調和型合成法の開発、新規生物活性の発見、および分子レベルでの作用機序解明が主要なテーマとして浮かび上がっており、これらの分野における今後の進展が期待される。

866-23-9 (Diethyl (trichloromethyl)phosphonate) 関連製品

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 42464-96-0(NNMTi)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)